Phenelzine

描述

苯乙肼是一种非选择性不可逆的单胺氧化酶抑制剂(MAOI),属于肼类。它主要用作抗抑郁药和抗焦虑药。 苯乙肼以其在治疗重度抑郁症方面的有效性而闻名,尤其是在对一线和二线治疗无反应的患者中 .

作用机制

苯乙肼通过抑制单胺氧化酶(MAO)发挥作用,MAO负责分解单胺类神经递质,如5-羟色胺、去甲肾上腺素和多巴胺。通过抑制MAO,苯乙肼会增加脑中这些神经递质的水平,从而改善情绪并减少焦虑。 该化合物还会影响苯乙胺和酪胺等痕量胺的水平,进一步增强其治疗作用 .

生化分析

Biochemical Properties

Phenelzine plays a crucial role in biochemical reactions by inhibiting the activity of monoamine oxidase. This enzyme is responsible for the oxidative deamination of monoamines, which are neurotransmitters involved in regulating mood, arousal, and cognition . By inhibiting monoamine oxidase, this compound increases the levels of serotonin, norepinephrine, and dopamine in the brain . These neurotransmitters interact with various receptors and proteins, leading to changes in neuronal signaling and synaptic plasticity. This compound also interacts with other biomolecules, such as trace amines and their associated receptors, which may contribute to its therapeutic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound increases the levels of serotonin, norepinephrine, and dopamine, which enhances synaptic transmission and neuronal communication . This leads to improved mood, reduced anxiety, and increased cognitive function. This compound also influences cell signaling pathways, such as the cyclic adenosine monophosphate pathway, which plays a role in regulating gene expression and cellular metabolism . Additionally, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in neuronal cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of monoamine oxidase, which prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . This inhibition leads to increased levels of these neurotransmitters in the brain, which enhances synaptic transmission and neuronal communication . This compound binds to the active site of monoamine oxidase, forming a covalent bond with the enzyme and rendering it inactive . This binding interaction is irreversible, meaning that the enzyme remains inhibited until new monoamine oxidase is synthesized by the cell . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can be metabolized by liver enzymes into various metabolites . Over time, the levels of this compound and its metabolites in the body decrease, leading to a gradual reduction in its therapeutic effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including increased synaptic plasticity and neuroprotection . Prolonged use of this compound may also lead to the development of tolerance, requiring higher doses to achieve the same therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to improved mood and reduced anxiety . At higher doses, this compound can cause adverse effects, such as hypertension, dizziness, and edema . These toxic effects are likely due to the excessive accumulation of monoamines and their metabolites in the brain and other tissues . Threshold effects have been observed in animal studies, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidative deamination of monoamines and the acetylation of its metabolites . The primary metabolic pathway for this compound involves its conversion to phenylacetic acid, 2-phenylethylamine, and 4-hydroxyphenylacetic acid . These metabolites are further metabolized by liver enzymes and excreted in the urine . This compound also interacts with various enzymes and cofactors involved in these metabolic pathways, such as monoamine oxidase and acetyltransferases . These interactions can affect the metabolic flux and levels of metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution . These transporters and binding proteins can affect the localization and accumulation of this compound in different cellular compartments . This compound is also distributed to other tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria, where monoamine oxidase is located . This localization allows this compound to effectively inhibit the enzyme and increase the levels of monoamines in the brain . This compound may also be localized in other cellular compartments, such as the cytoplasm and nucleus, where it can interact with other biomolecules and affect cellular function . Post-translational modifications, such as acetylation, can influence the subcellular localization and activity of this compound .

准备方法

合成路线和反应条件: 苯乙肼可以通过肼与苯乙基溴的反应合成。该反应通常在乙醇等有机溶剂中回流条件下进行。 然后通过重结晶提纯产物 .

工业生产方法: 苯乙肼的工业生产涉及类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及多个提纯步骤,以确保最终产品符合药典标准 .

反应类型:

氧化: 苯乙肼可以氧化生成苯乙酸和其他代谢产物。

还原: 它可以被还原形成各种肼衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物等还原剂。

取代: 卤代化合物如苯乙基溴用于取代反应.

主要产物:

氧化: 苯乙酸、2-苯乙胺和4-羟基苯乙酸。

还原: 各种肼衍生物。

取代: 苯乙肼及其衍生物.

科学研究应用

苯乙肼在科学研究中具有广泛的应用:

化学: 用作有机合成中的试剂和分析化学中的标准品。

生物学: 研究其对神经递质水平的影响及其潜在的神经保护作用。

医学: 主要用于治疗重度抑郁症、惊恐障碍、社交焦虑症和其他精神疾病。

相似化合物的比较

苯乙肼经常与其他单胺氧化酶抑制剂(如反苯环丙胺和异卡波肼)进行比较。虽然这三种化合物都抑制MAO,但苯乙肼在其肼结构方面是独一无二的,这有助于其独特的药理学特征。 与反苯环丙胺和异卡波肼不同,苯乙肼具有更广泛的作用范围,几乎平等地影响MAO-A和MAO-B .

类似化合物:

反苯环丙胺: 另一种非选择性MAOI,但化学结构不同。

苯乙肼独特的结构和广泛的作用范围使其在临床和研究环境中都成为一种有价值的化合物。

生物活性

Phenelzine is a non-selective monoamine oxidase inhibitor (MAOI) primarily used in the treatment of depression and anxiety disorders. Its biological activity is characterized by its effects on neurotransmitter levels, mechanisms of action, and clinical efficacy in various psychiatric conditions. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its pharmacological effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the availability of these neurotransmitters in the synaptic cleft, leading to enhanced mood and emotional regulation.

Key Actions

- Inhibition of Monoamine Oxidase : this compound inhibits both MAO-A and MAO-B, resulting in increased levels of serotonin and catecholamines (norepinephrine and dopamine) in the brain .

- Elevation of Neurotransmitter Levels : It has been shown to elevate brain levels of gamma-aminobutyric acid (GABA) and alanine, which may contribute to its anxiolytic effects .

- Neuroprotective Effects : Preclinical studies indicate that this compound may have neuroprotective properties during cerebral ischemia .

Depression and Anxiety Disorders

This compound has demonstrated efficacy in treating major depressive disorder (MDD) and social anxiety disorder (SAD). A study involving 87 patients with atypical depression showed significant improvement in symptoms compared to a placebo group . In another case series focusing on refractory social anxiety disorder, this compound was effective in restoring functionality in patients who had not responded to other treatments .

Case Studies

- Bulimia Nervosa : A double-blind trial with bulimic women indicated that this compound significantly reduced binge eating episodes compared to placebo. Five out of nine patients treated with this compound ceased binging entirely .

- Serotonin Syndrome : A notable case involved a patient who developed serotonin syndrome after starting this compound. This highlighted the importance of monitoring for adverse effects when using MAOIs, especially in combination with other serotonergic agents .

Table 1: Neurotransmitter Changes Induced by this compound

| Neurotransmitter | Change Observed | Reference |

|---|---|---|

| Serotonin | Increased | |

| Norepinephrine | Increased | |

| Dopamine | Increased | |

| GABA | Increased | |

| Alanine | Increased |

Table 2: Clinical Outcomes from this compound Treatment

| Study Focus | Sample Size | Response Rate (%) | Reference |

|---|---|---|---|

| Atypical Depression | 87 | 93 | |

| Bulimia Nervosa | 20 | 75 | |

| Refractory Social Anxiety Disorder | 7 | 86 |

Research Findings

Research has consistently shown that this compound is effective for various psychiatric conditions beyond traditional depression treatments. Its role as an MAOI allows it to be particularly beneficial for atypical features of depression, such as hypersomnia and increased appetite . Additionally, studies suggest that this compound may enhance adrenocortical activity, indicating a complex interaction with stress response systems .

属性

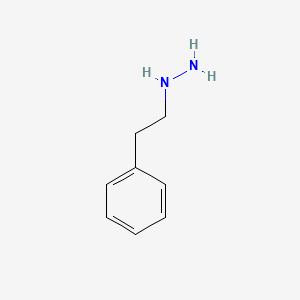

IUPAC Name |

2-phenylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCZJUITONUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041094 | |

| Record name | Phenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 74 °C at 0.1 mm Hg | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1.11e+01 g/L | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The basic mechanism of action of phenelzine acts as an inhibitor and substrate of monoamine oxidase which subsequently causes an elevation in brain levels of catecholamines and serotonin. It also presents a similar structure to amphetamine which explains the effect on the uptake and release of dopamine, noradrenaline, and serotonin. Phenelzine has been reported to inhibit tyrosine aminotransferase, aromatic amino acid decarboxylase, and dopamine B-hydroxylase., The antidepressant phenelzine is a monoamine oxidase inhibitor known to inhibit various other enzymes, among them semicarbazide-sensitive amine oxidase (currently named primary amine oxidase: SSAO/PrAO), absent from neurones but abundant in adipocytes. It has been reported that phenelzine inhibits adipocyte differentiation of cultured preadipocytes. To further explore the involved mechanisms, our aim was to study in vitro the acute effects of phenelzine on de novo lipogenesis in mature fat cells. Therefore, glucose uptake and incorporation into lipid were measured in mouse adipocytes in response to phenelzine, other hydrazine-based SSAO/PrAO-inhibitors, and reference agents. None of the inhibitors was able to impair the sevenfold activation of 2-deoxyglucose uptake induced by insulin. Phenelzine did not hamper the effect of lower doses of insulin. However, insulin-stimulated glucose incorporation into lipids was dose-dependently inhibited by phenelzine and pentamidine, but not by semicarbazide or BTT2052. In contrast, all these SSAO/PrAO inhibitors abolished the transport and lipogenesis stimulation induced by benzylamine. These data indicate that phenelzine does not inhibit glucose transport, the first step of lipogenesis, but inhibits at 100 uM the intracellular triacylglycerol assembly, consistently with its long-term anti-adipogenic effect and such rapid action was not found with all the hydrazine derivatives tested. Therefore, the alterations of body weight control consecutive to the use of this antidepressant drug might be not only related to central effects on food intake/energy expenditure, but could also depend on its direct action in adipocytes. Nonetheless, phenelzine antilipogenic action is not merely dependent on SSAO/PrAO inhibition., Phenelzine (PZ) is a scavenger of the lipid peroxidation (LP)-derived reactive aldehyde 4-hydroxynonenal (4-HNE) due to its hydrazine functional group, which can covalently react with 4-HNE. In this study, /the researchers/ first examined the ability of PZ to prevent the respiratory depressant effects of 4-HNE on normal isolated brain cortical mitochondria. Second, in rats subjected to controlled cortical impact traumatic brain injury (CCI-TBI), /the researchers/ evaluated PZ (10 mg/kg subcutaneously at 15 minutes after CCI-TBI) to attenuate 3-hour post-TBI mitochondrial respiratory dysfunction, and in separate animals, to improve cortical tissue sparing at 14 days. While 4-HNE exposure inhibited mitochondrial complex I and II respiration in a concentration-dependent manner, pretreatment with equimolar concentrations of PZ antagonized these effects. Western blot analysis demonstrated a PZ decrease in 4-HNE in mitochondrial proteins. Mitochondria isolated from peri-contusional brain tissue of CCI-TBI rats treated with vehicle at 15 minutes after injury showed a 37% decrease in the respiratory control ratio (RCR) relative to noninjured mitochondria. In PZ-treated rats, RCR suppression was prevented (P<0.05 versus vehicle). In another cohort, PZ administration increased spared cortical tissue from 86% to 97% (P<0.03). These results suggest that PZ's neuroprotective effect is due to mitochondrial protection by scavenging of LP-derived 4-HNE., Phenelzine is a monoamine oxidase (MAO) inhibitor used in treatment of depression and anxiety disorders. It also elevates brain levels of gamma-aminobutyric acid (GABA) and inhibits primary amine oxidase (PrAO), an enzyme whose activity and/or expression has been reported to be increased in diabetes mellitus, Alzheimer's disease and cardiovascular disorders. Phenelzine is not only an inhibitor of, but also a substrate for, MAO and it has been suggested that an active metabolite, namely beta-phenylethylidenehydrazine (PEH), is responsible for phenelzine's effects on amino acids. PEH is also a strong inhibitor of PrAO but has weak effects on MAO. PEH has a double bond and can thus exist as (E)- and (Z)-geometric isomers, but to date the two isomers have not been compared with regard to their neurochemical effects. /The researchers/ have investigated the effects of phenelzine, (E)- and (Z)-PEH on rat whole brain levels of amino acids, biogenic amine neurotransmitters and methylamine (an endogenous substrate of PrAO). Under the conditions used in the study, (E)- and (Z)-PEH appear to be equivalent in their neurochemical properties. Both PEH isomers and phenelzine produced marked increases in rat brain levels of GABA and alanine while decreasing brain levels of glutamine. Phenelzine increased brain levels of biogenic amine neurotransmitters (noradrenaline, dopamine and serotonin), whereas neither PEH isomer altered levels of these neurotransmitters to a considerable extent. All three drugs significantly increased rat brain levels of methylamine, with (E)- and (Z)-PEH causing a greater increase than phenelzine. These results are discussed in relation to the possible therapeutic applications of these drugs., Multiple sclerosis (MS) and the animal model, experimental autoimmune encephalomyelitis (EAE), are both accompanied by motor and non-motor symptoms. Pathological changes in the activities of key neurotransmitters likely underlie many of these symptoms. We have previously described disturbances in the levels of 5-hydroxytryptamine (5-HT/serotonin), noradrenaline (NE) and ?-aminobutyric acid (GABA) in a mouse model of EAE. The potential therapeutic effect of a drug that targets these three neurotransmitters, the antidepressant and anti-panic drug phenelzine (PLZ), was assessed in mice with MOG(35-55) induced EAE. The neurotransmitter content of EAE and control tissue after PLZ administration was first evaluated by HPLC. The ability of PLZ treatment to modulate EAE disease course and clinical signs was then assessed. Daily PLZ treatment, starting seven days after disease induction, delayed EAE onset, reduced disease severity in the chronic phase and was associated with substantial improvements in exploratory behavior and a novel measure of sickness and/or depression. Upon completion of the experiment, PLZ's effects on histopathological markers of the disease were examined. No differences were observed in T cell infiltration, microglia/macrophage reactivity, demyelination or axonal injury in PLZ-treated spinal cords. However, EAE mice treated with PLZ showed a normalization of 5-HT levels in the ventral horn of the spinal cord that might account for the improvements in behavioral outcomes. These results demonstrate the therapeutic potential of MAO inhibitors such as PLZ in MS. Additionally, the behavioral changes observed in EAE mice indicate that alterations in non-motor or 'affective' measures may be valuable to consider in addition to traditional measures of gross locomotor function., For more Mechanism of Action (Complete) data for Phenelzine (11 total), please visit the HSDB record page. | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

51-71-8 | |

| Record name | Phenelzine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENELZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O408N561GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenelzine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157-161ºC, Crystals; mp: 174 °C /Phenelzine hydrochloride/, < 25 °C | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。